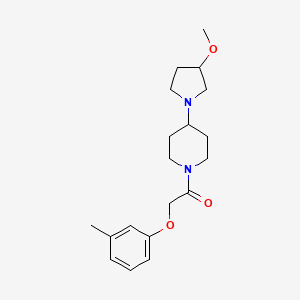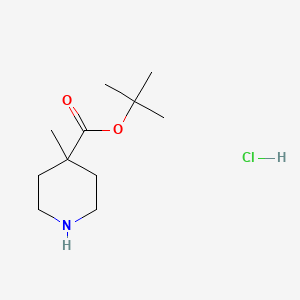![molecular formula C14H12F3N3O2 B2744382 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline CAS No. 2034246-83-6](/img/structure/B2744382.png)
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is a versatile chemical compound with a unique structure that enables exploration of novel pathways for drug discovery and development. This compound is part of the quinoxaline family, which is known for its wide range of applications in pharmaceuticals, agriculture, and advanced materials .
准备方法
The synthesis of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves several steps. One method includes the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields . Another method involves coupling quinoxaline-6-carbaldehyde with specific reagents in the presence of catalysts and solvents .
化学反应分析
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as oxygen or other oxidants.
Reduction: Reduction reactions typically involve reducing agents like hydrogen or hydrides.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with fluoroalkyl alcohols.
Coupling Reactions: Palladium-catalyzed C–H trifluoroethoxylation and other cross-coupling reactions are also significant.
科学研究应用
This compound has numerous scientific research applications:
Chemistry: It is used in the synthesis of various organic intermediates and pharmaceuticals.
Biology: Quinoxalin-6-yl derivatives have been evaluated for their kinase inhibitory activity, showing potential as TGF-β type I receptor kinase inhibitors.
Medicine: The compound’s unique structure allows for the exploration of novel pathways in drug discovery and development.
Industry: It is used in the production of advanced materials and agricultural agents due to the unique impact of fluorine atoms on physicochemical and biological properties.
作用机制
The mechanism of action of 6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit TGF-β type I receptor kinase phosphorylation, which plays a crucial role in cell proliferation, differentiation, adhesion, migration, and apoptosis . The compound’s binding interactions and selectivity index make it a promising candidate for further drug development .
相似化合物的比较
6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in the market.
Echinomycin: Known for its anti-cancer properties.
Atinoleutin: Another quinoxaline derivative with significant biological activity.
The uniqueness of this compound lies in its trifluoroethoxy group, which enhances its physicochemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
quinoxalin-6-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-10-6-20(7-10)13(21)9-1-2-11-12(5-9)19-4-3-18-11/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJBLJLKOWIGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)
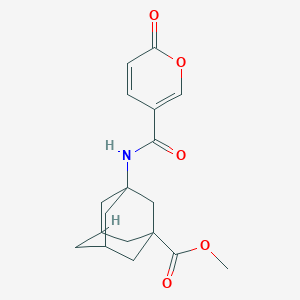
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)
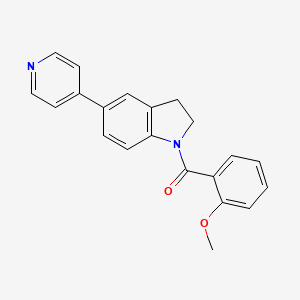
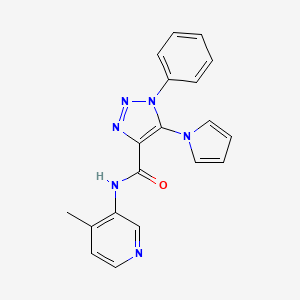
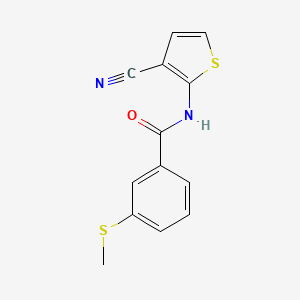
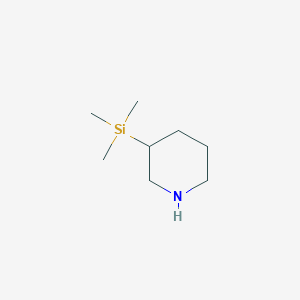

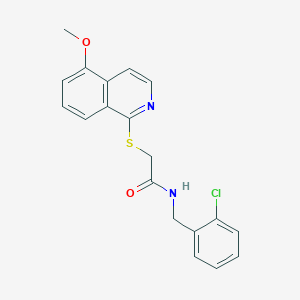
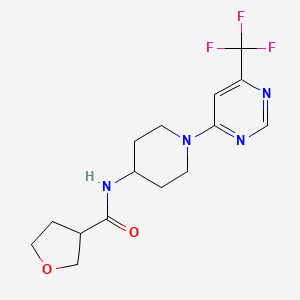
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2744315.png)
![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)
